molecular formula C18H23N7O4S B2499040 2-({8-amino-6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 539805-64-6

2-({8-amino-6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2499040
CAS No.: 539805-64-6
M. Wt: 433.49
InChI Key: XCCFQMBQPRINHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused triazolo[4,3-b][1,2,4]triazin-7-one core substituted with an amino group at position 8, a tert-butyl group at position 6, and a sulfanyl-linked acetamide moiety attached to a 2,5-dimethoxyphenyl group. The tert-butyl group enhances lipophilicity and metabolic stability, while the dimethoxyphenyl moiety may facilitate π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O4S/c1-18(2,3)14-15(27)24(19)16-21-22-17(25(16)23-14)30-9-13(26)20-11-8-10(28-4)6-7-12(11)29-5/h6-8H,9,19H2,1-5H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCFQMBQPRINHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC)N(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-amino-6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-triazine core, introduction of the sulfanyl group, and coupling with the dimethoxyphenyl acetamide.

    Formation of Triazolo-Triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-triazine ring system.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiol reagents.

    Coupling with Dimethoxyphenyl Acetamide: The final step involves coupling the intermediate with 2,5-dimethoxyphenyl acetamide under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-({8-amino-6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and triazine structures. For instance, derivatives of triazole have shown promising results against various cancer cell lines:

  • Study Findings : A study reported that compounds similar to 2-({8-amino-6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide exhibited significant cytotoxic effects against colon carcinoma cell lines (HCT-116) .
  • Mechanism of Action : The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Properties

Another area of interest is the antimicrobial activity associated with similar triazole derivatives. Research indicates that these compounds can exhibit activity against a range of pathogens due to their ability to disrupt cellular processes in bacteria and fungi.

Other Pharmacological Effects

The compound's diverse functional groups suggest potential applications beyond anticancer and antimicrobial activities:

  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties.
  • Antioxidant Activity : The presence of phenolic structures may confer antioxidant benefits.

Case Study 1: Antitumor Screening

In a study conducted by Abdelrehim et al., various synthesized triazole derivatives were screened for their antitumor effects on HCT-116 cells. The results indicated that specific modifications in the chemical structure significantly enhanced cytotoxicity compared to standard treatments .

Case Study 2: Synthesis and Biological Evaluation

Research involving the synthesis of novel triazole derivatives has demonstrated their potential as effective agents against colon cancer. The study emphasized the importance of structural variations in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-({8-amino-6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Triazolo-Triazinone Derivatives

A closely related compound, (E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one (CAS: 328020-85-5), shares the triazolo-triazinone scaffold but differs in substituents. Key comparisons are summarized below:

Property Target Compound (E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-...
Molecular Formula C₂₀H₂₅N₇O₄S (estimated) C₁₆H₁₈N₆O
Molar Mass (g/mol) ~483.53 310.35
Key Substituents 8-amino, 6-tert-butyl, sulfanyl-acetamide-2,5-dimethoxyphenyl 8-(4-methylbenzylidene)amino, 6-tert-butyl
Potential Bioactivity Hypothesized ferroptosis induction or kinase modulation (inferred from analogs) Likely kinase inhibition due to benzylideneamino group

The target compound’s sulfanyl-acetamide and dimethoxyphenyl groups may enhance solubility and target affinity compared to the benzylideneamino analog, which is more lipophilic.

Triazole-Containing Compounds

1,2,3-Triazole and 1,2,4-triazole derivatives (e.g., N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide) are widely studied for their bioactivities, including antimicrobial and anticancer effects . This could translate to improved selectivity in binding pockets compared to simpler triazoles.

Ferroptosis-Inducing Agents (FINs)

Ferroptosis inducers (e.g., erastin, RSL3) and natural compounds (e.g., artemisinin derivatives) are noted for their efficacy in oral squamous cell carcinoma (OSCC) models . While the target compound’s role in ferroptosis remains unconfirmed, its tert-butyl and dimethoxyphenyl groups resemble lipophilic motifs in known FINs. Comparative studies should assess its selectivity profile, particularly whether it spares normal cells—a critical advantage observed in other FINs .

Plant-Derived Bioactive Compounds

Plant-derived molecules (e.g., alkaloids, terpenoids) often exhibit structural complexity but face challenges in bioavailability and synthesis scalability . The target compound, being synthetic, may offer advantages in tunability and metabolic stability.

Biological Activity

The compound 2-({8-amino-6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a heterocyclic organic molecule characterized by its complex structure and potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound based on diverse sources.

Structure and Properties

The molecular formula of the compound is C18H23N7O4SC_{18}H_{23}N_{7}O_{4}S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The compound features a triazolo-triazine core , which is a fused ring system consisting of two triazole rings substituted with various functional groups including an amino group and a tert-butyl group. This unique combination may confer distinct chemical and biological properties compared to similar compounds.

Synthesis

The synthesis of this compound likely involves a multi-step process that includes:

  • Formation of the triazole and triazine rings through cyclocondensation reactions.
  • Introduction of the sulfanyl group.
  • Coupling with the dimethoxyphenyl acetamide moiety.

While specific synthetic pathways are not detailed in the available literature, similar compounds have been synthesized using analogous methods .

Anticancer Activity

Recent studies have shown that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives containing triazole and triazine structures displayed cytotoxic effects against various human cancer cell lines. Notably, some derivatives were comparable in potency to established chemotherapeutics like cisplatin .
CompoundCell Line TestedIC50 (μM)Reference
21HCT11610
18MCF715
19A54912

Antimicrobial Activity

In addition to anticancer effects, certain related compounds have shown promising antibacterial activity against strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.9 to 31.5 µg/mL .

The mechanism by which these compounds exert their biological effects is not fully elucidated; however, it is hypothesized that their ability to interact with cellular targets may involve:

  • Inhibition of key enzymes involved in DNA replication and repair.
  • Disruption of cellular membranes leading to increased permeability.

Case Studies

  • Study on Anticancer Potency : A study evaluated various derivatives against colon carcinoma cell lines (HCT116). The results indicated that modifications in the triazole and triazine moieties significantly influenced cytotoxicity levels. Compounds with bulky groups like tert-butyl showed enhanced activity due to improved solubility and membrane penetration .
  • Antibacterial Screening : Another study focused on the antibacterial properties of structurally similar compounds against Staphylococcus aureus, confirming their effectiveness through MIC assays .

Q & A

Q. Q1. What methodologies are recommended for synthesizing and purifying this compound to ensure reproducibility in academic settings?

Methodological Answer: The synthesis of triazolo-triazine derivatives typically involves multi-step heterocyclic condensation reactions. For example, similar compounds (e.g., triazolopyrimidines) are synthesized via:

Core formation : Cyclization of aminotriazine intermediates under reflux with thioglycolic acid derivatives .

Sulfanyl linkage : Thioether bond formation using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF .

Final purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Q2. How can researchers determine the compound’s molecular interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (ka, kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • Docking simulations : Use Schrödinger Maestro or AutoDock Vina to model interactions with triazolo-triazine scaffolds, focusing on hydrogen bonding with the sulfanyl-acetamide group .

Advanced Research Questions

Q. Q3. How can structural-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substitution strategy : Replace the tert-butyl group with cyclopropyl or trifluoromethyl groups to evaluate steric/electronic effects on enzyme inhibition .
  • Functional group variation : Synthesize analogs replacing the 2,5-dimethoxyphenyl moiety with halogenated or nitro-substituted aromatics to enhance π-π stacking in hydrophobic pockets .
  • Data integration : Use multivariate analysis (e.g., PCA) to correlate substituent properties (LogP, polar surface area) with IC₅₀ values from kinase inhibition assays .

Q. Q4. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

Assay standardization : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays) to eliminate protocol-driven variability .

Impurity profiling : Characterize batch-to-batch impurities (e.g., unreacted intermediates) via LC-MS and correlate with bioactivity outliers .

Orthogonal validation : Confirm activity using complementary methods (e.g., cellular thermal shift assays vs. enzymatic assays) to rule out false positives .

Q. Q5. What computational tools are suitable for predicting metabolic stability and toxicity of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites and P-glycoprotein substrate likelihood .
  • Toxicity profiling : Run ProTox-II to identify potential hepatotoxicity or mutagenicity risks linked to the triazolo-triazine core .
  • Quantum mechanical calculations : Gaussian 16 can model oxidative degradation pathways (e.g., sulfanyl group oxidation) .

Specialized Technical Challenges

Q. Q6. How can researchers address poor aqueous solubility during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
  • Nanoparticle formulation : Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .
  • Solubility enhancement : Synthesize phosphate prodrugs of the acetamide group to improve hydrophilicity .

Q. Q7. What strategies validate the compound’s stability under physiological conditions (e.g., plasma or buffer solutions)?

Methodological Answer:

  • Forced degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS .
  • Plasma stability assay : Mix with human plasma (1:9 v/v) and quantify remaining compound at 0, 1, 4, and 24 hours using a validated LC-MS/MS method .
  • Light exposure testing : Store samples under ICH Q1B guidelines (1.2 million lux-hours) to assess photodegradation .

Comparative and Mechanistic Analysis

Q. Q8. How does this compound compare to structurally similar triazolo-triazine derivatives in terms of target selectivity?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) using competitive binding assays (Caliper LabChip) .
  • Selectivity index (SI) : Calculate SI = IC₅₀(off-target)/IC₅₀(target). A value >100 indicates high selectivity .
  • Structural analogs : Compare with CAS 1223994-76-0 (), which has a pyrazine core and reduced steric bulk, leading to broader off-target effects .

Q. Q9. What mechanistic insights explain the compound’s dual activity as an enzyme inhibitor and redox modulator?

Methodological Answer:

  • ROS detection : Use DCFH-DA fluorescence in cell-based assays to quantify reactive oxygen species (ROS) suppression .
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine if inhibition is competitive (e.g., binds ATP site) or allosteric .
  • Thiol reactivity assay : Test interaction with glutathione via Ellman’s reagent to assess redox scavenging capacity .

Q. Q10. How can researchers leverage high-throughput screening (HTS) data to identify synergistic drug combinations?

Methodological Answer:

  • Combinatorial screening : Use a 384-well plate format to test the compound with FDA-approved drugs (e.g., cisplatin, paclitaxel) at fixed ratios .
  • Synergy scoring : Apply the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI <1 indicates synergy) .
  • Pathway mapping : Integrate HTS data with KEGG pathways to identify co-targetable nodes (e.g., PI3K/AKT and ROS pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.